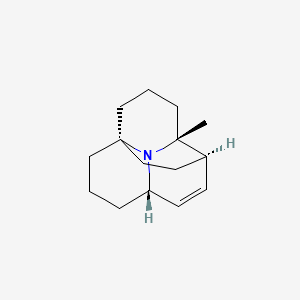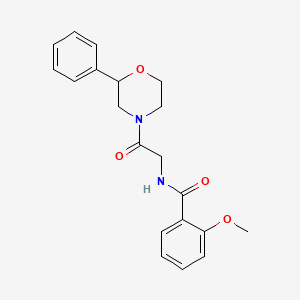
2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s potential properties and reactivity .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and potential uses .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Applications De Recherche Scientifique
Antioxidant Activity
Benzamide derivatives, including compounds similar to 2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals and chelate metals, which are crucial activities in protecting the body from oxidative stress . The ability to inhibit oxidative processes makes these compounds potential candidates for treating diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.
Antibacterial Properties
Research has shown that benzamide derivatives can exhibit significant antibacterial activity. They have been tested against various gram-positive and gram-negative bacteria, showing effectiveness in inhibiting bacterial growth . This suggests that 2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide could be a starting point for the development of new antibacterial agents, potentially addressing the growing concern of antibiotic resistance.
Anti-inflammatory Applications
The anti-inflammatory potential of benzamide derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to treat conditions like arthritis, asthma, and other inflammatory diseases. Their mechanism of action may involve the inhibition of enzymes or signaling molecules that play a role in the inflammatory response .
Potential in Cancer Therapy
Benzamides have been widely used in medical research due to their potential drug applications, including cancer treatment. They may work by interfering with cancer cell proliferation, inducing apoptosis, or inhibiting angiogenesis. The specific compound could be explored for its anti-tumor properties, possibly contributing to the development of novel oncological therapies .
Role in Drug Discovery
Amide compounds, such as 2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, are significant in drug discovery. They serve as structural motifs in many pharmaceuticals and can be modified to enhance drug properties like solubility, stability, and efficacy. The compound’s unique structure could lead to the creation of new drugs with improved pharmacokinetic profiles .
Industrial Applications
Beyond medical research, benzamide derivatives find applications in various industrial sectors. They can be used in the plastic and rubber industry, paper industry, and even agriculture. Their chemical properties allow them to function as intermediates in the synthesis of more complex compounds or as additives to improve product performance .
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-6-5-9-16(17)20(24)21-13-19(23)22-11-12-26-18(14-22)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIROVMIIQYYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)
![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)
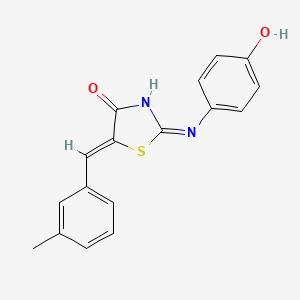
![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)
![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)
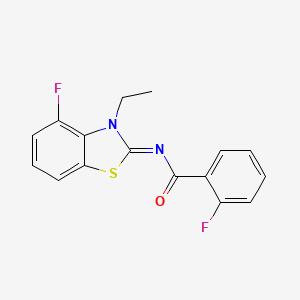
![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)

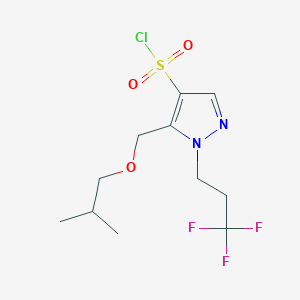

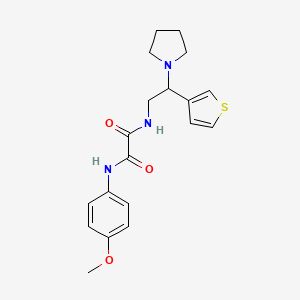
![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)

